molecular formula C12H17NO B13617935 1-[(3-Ethoxyphenyl)methyl]cyclopropanamine CAS No. 1017184-59-6

1-[(3-Ethoxyphenyl)methyl]cyclopropanamine

Cat. No.: B13617935
CAS No.: 1017184-59-6
M. Wt: 191.27 g/mol
InChI Key: BJBYWMJIBAEWHZ-UHFFFAOYSA-N
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Description

1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine is an organic compound that belongs to the class of cyclopropanamines This compound features a cyclopropane ring attached to an amine group, with a 3-ethoxyphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene or carbenoid.

    Introduction of the 3-Ethoxyphenylmethyl Group: The 3-ethoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where an ethoxybenzene derivative reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production methods for 1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine involves its interaction with molecular targets through its amine group and cyclopropane ring. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the cyclopropane ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.

    1-[(3-chlorophenyl)methyl]cyclopropan-1-amine: Similar structure with a chloro group instead of an ethoxy group.

    1-[(3-fluorophenyl)methyl]cyclopropan-1-amine: Similar structure with a fluoro group instead of an ethoxy group.

Uniqueness: 1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interactions with biological targets compared to its methoxy, chloro, and fluoro analogs.

Properties

CAS No.

1017184-59-6

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C12H17NO/c1-2-14-11-5-3-4-10(8-11)9-12(13)6-7-12/h3-5,8H,2,6-7,9,13H2,1H3

InChI Key

BJBYWMJIBAEWHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CC2(CC2)N

Origin of Product

United States

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